Cyclopentyl(4-methoxyphenyl)methanamine hydrochloride
CAS No.: 1864052-08-3
Cat. No.: VC3092647
Molecular Formula: C13H20ClNO
Molecular Weight: 241.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864052-08-3 |
|---|---|
| Molecular Formula | C13H20ClNO |
| Molecular Weight | 241.76 g/mol |
| IUPAC Name | cyclopentyl-(4-methoxyphenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H19NO.ClH/c1-15-12-8-6-11(7-9-12)13(14)10-4-2-3-5-10;/h6-10,13H,2-5,14H2,1H3;1H |
| Standard InChI Key | FGHULCMGMKYCSO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(C2CCCC2)N.Cl |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2CCCC2)N.Cl |
Introduction
Cyclopentyl(4-methoxyphenyl)methanamine hydrochloride is a complex organic compound with a molecular formula of C13H20ClNO and a molecular weight of approximately 241.76 g/mol . This compound is characterized by its unique structural features, including a cyclopentyl group attached to a methanamine moiety, which is further substituted with a 4-methoxyphenyl group. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various applications in research and pharmaceuticals.
Research Findings and Applications
Cyclopentyl(4-methoxyphenyl)methanamine hydrochloride is investigated for its effects on neurotransmitter systems, particularly serotonin receptors. The compound's unique structure suggests potential biological activities that warrant further investigation.
Biological Activities
While specific biological activities of cyclopentyl(4-methoxyphenyl)methanamine hydrochloride are not extensively documented, compounds with similar structures are often studied for their potential in modulating neurotransmitter systems. The presence of a methoxy group on the phenyl ring may influence its interaction with biological targets.
Chemical Reactions
This compound can participate in various chemical reactions typical of amines, including nucleophilic substitution reactions. The cyclopentyl and phenyl groups influence its reactivity and stability, making it suitable for further chemical modifications.
Comparison with Analogous Compounds
Cyclopentyl(4-methoxyphenyl)methanamine hydrochloride can be compared with other compounds that have similar structural features but different substituents on the phenyl ring.
| Compound | Substitution on Phenyl Ring | Unique Aspects |
|---|---|---|
| Cyclopentyl(3-methoxyphenyl)methanamine | Methoxy at 3-position | Different substitution position |
| Cyclopentyl(4-hydroxyphenyl)methanamine | Hydroxy instead of methoxy | Alters solubility and reactivity |
| Cyclopentyl(4-chlorophenyl)methanamine | Chlorine substituent | Chlorine's electronegativity affects reactivity |
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